1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of furan, oxadiazole, and benzodiazole rings
Mechanism of Action
Target of Action
It is known that both benzimidazole and oxadiazole moieties are present in various bioactive compounds . These compounds have been reported to interact with a variety of biological targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
Compounds containing benzimidazole and oxadiazole moieties are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, antagonism or agonism of receptors, or intercalation into dna .
Biochemical Pathways
Compounds containing benzimidazole and oxadiazole moieties have been reported to affect a variety of biochemical pathways, depending on their specific structures and functional groups .
Pharmacokinetics
Compounds containing benzimidazole and oxadiazole moieties are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds containing benzimidazole and oxadiazole moieties have been reported to have a variety of effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of compounds containing benzimidazole and oxadiazole moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid hydrazide, which is then cyclized to form the 1,2,4-oxadiazole ring. This intermediate is further reacted with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and other substituted derivatives
Scientific Research Applications
1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Comparison with Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]triazole-3-thiol
- Indole derivatives
Uniqueness: 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific combination of furan, oxadiazole, and benzodiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-6-12-13(7-11(10)2)20(9-17-12)8-15-18-16(22-19-15)14-4-3-5-21-14/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHCYPMLKRRNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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